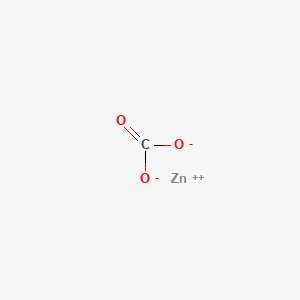
Carbonato de zinc
Descripción general
Descripción
El carbonato de zinc es un compuesto inorgánico con la fórmula química ZnCO₃. Aparece como un polvo cristalino blanco y también se conoce como smithsonita o espato de zinc. Este compuesto es insoluble en agua pero se disuelve en ácidos. El this compound se encuentra naturalmente como el mineral smithsonita y es un mineral de zinc importante .
Aplicaciones Científicas De Investigación
El carbonato de zinc tiene una amplia gama de aplicaciones en la investigación científica:
Análisis Bioquímico
Biochemical Properties
Zinc carbonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with zinc-dependent enzymes, where zinc acts as a cofactor. These enzymes include carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide, and alkaline phosphatase, which is involved in dephosphorylation reactions . Zinc carbonate provides the necessary zinc ions that are crucial for the catalytic activity of these enzymes. The interaction between zinc carbonate and these enzymes involves the coordination of zinc ions with the active sites of the enzymes, facilitating the catalytic process.
Cellular Effects
Zinc carbonate influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. Zinc ions released from zinc carbonate can modulate the activity of transcription factors, such as metal-responsive transcription factor 1 (MTF-1), which regulates the expression of genes involved in zinc homeostasis and detoxification . Additionally, zinc carbonate can impact cellular metabolism by influencing the activity of enzymes involved in glycolysis and the citric acid cycle. The presence of zinc ions can enhance or inhibit the activity of these enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of zinc carbonate involves its dissociation into zinc ions and carbonate ions in biological systems. Zinc ions can bind to various biomolecules, including enzymes, proteins, and nucleic acids. This binding can result in enzyme activation or inhibition, depending on the specific enzyme and the nature of the interaction. For example, zinc ions can activate carbonic anhydrase by coordinating with the active site, facilitating the conversion of carbon dioxide to bicarbonate . Conversely, zinc ions can inhibit the activity of certain enzymes by binding to inhibitory sites or displacing essential metal cofactors. Additionally, zinc ions can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc carbonate can change over time due to its stability and degradation. Zinc carbonate is relatively stable under standard conditions, but it can undergo decomposition at elevated temperatures, forming zinc oxide and carbon dioxide . Long-term exposure to zinc carbonate in in vitro or in vivo studies has shown that it can have sustained effects on cellular function. For example, prolonged exposure to zinc carbonate can lead to the accumulation of zinc ions within cells, potentially affecting cellular homeostasis and function. The stability and degradation of zinc carbonate should be carefully considered when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of zinc carbonate can vary with different dosages in animal models. At low doses, zinc carbonate can provide essential zinc ions that support normal physiological functions. At high doses, zinc carbonate can exhibit toxic effects. Studies have shown that excessive zinc intake can lead to zinc toxicity, characterized by symptoms such as nausea, vomiting, and impaired immune function . The threshold for zinc toxicity varies among different animal species and depends on factors such as age, diet, and overall health. It is important to determine the appropriate dosage of zinc carbonate to avoid adverse effects while ensuring sufficient zinc levels for optimal health.
Metabolic Pathways
Zinc carbonate is involved in various metabolic pathways, primarily through the provision of zinc ions. These ions act as cofactors for numerous enzymes involved in metabolic processes. For example, zinc ions are essential for the activity of enzymes in the glycolytic pathway, such as hexokinase and phosphofructokinase . Additionally, zinc ions play a role in the citric acid cycle by activating enzymes such as aconitase and isocitrate dehydrogenase. The presence of zinc ions can influence the overall metabolic flux and the levels of metabolites within the cell. Zinc carbonate, through its dissociation into zinc ions, contributes to the regulation of these metabolic pathways.
Transport and Distribution
Zinc carbonate is transported and distributed within cells and tissues primarily in the form of zinc ions. These ions can be transported across cell membranes by specific zinc transporters, such as ZIP (Zrt/Irt-like Protein) and ZnT (Zinc Transporter) families . Once inside the cell, zinc ions can bind to various proteins and biomolecules, influencing their localization and function. The distribution of zinc ions within tissues is tightly regulated to maintain zinc homeostasis. Zinc carbonate, by providing a source of zinc ions, contributes to the overall transport and distribution of zinc within the body.
Subcellular Localization
The subcellular localization of zinc carbonate is primarily determined by the distribution of zinc ions within the cell. Zinc ions can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles such as mitochondria and endoplasmic reticulum . The localization of zinc ions can influence their activity and function. For example, zinc ions in the nucleus can interact with transcription factors and influence gene expression, while zinc ions in the mitochondria can affect mitochondrial function and energy production. The subcellular localization of zinc carbonate, through its dissociation into zinc ions, plays a crucial role in determining its biochemical and cellular effects.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El carbonato de zinc se puede sintetizar a través de varios métodos:
Método de Precipitación: Esto implica hacer reaccionar una sal de zinc soluble, como el sulfato de zinc, con una solución de carbonato de sodio.
Método de Carbonatación: Se hace pasar dióxido de carbono a través de una solución de sales de zinc, lo que da como resultado la precipitación de this compound.
Síntesis Hidrotermal: Este método utiliza alta temperatura y presión para producir cristales de this compound de alta pureza.
Métodos de Producción Industrial: En entornos industriales, el this compound a menudo se produce tratando soluciones frías de sulfato de zinc con bicarbonato de potasio. Al calentarse, se convierte en carbonato básico de zinc (Zn₅(CO₃)₂(OH)₆) .
Tipos de Reacciones:
Reacción con Ácidos: El this compound reacciona con ácidos para formar cloruro de zinc y liberar gas dióxido de carbono. Por ejemplo:
Reacción de Descomposición: Cuando se calienta, el this compound se descompone para formar óxido de zinc y dióxido de carbono:
Reactivos y Condiciones Comunes:
Ácidos: El ácido clorhídrico y el ácido sulfúrico se utilizan comúnmente en reacciones con this compound
Calor: La descomposición del this compound requiere calentamiento.
Productos Principales:
Cloruro de Zinc (ZnCl₂): Se forma cuando el this compound reacciona con ácido clorhídrico.
Sulfato de Zinc (ZnSO₄): Se forma cuando el this compound reacciona con ácido sulfúrico.
Óxido de Zinc (ZnO): Se forma por descomposición del this compound.
Mecanismo De Acción
El mecanismo de acción del carbonato de zinc implica su capacidad para liberar iones de zinc, que juegan un papel crucial en varios procesos biológicos. Los iones de zinc actúan como cofactores para numerosas enzimas, facilitando funciones catalíticas, estructurales y reguladoras . En agricultura, las nanopartículas de this compound mejoran la internalización de zinc en las plantas, promoviendo el crecimiento y proporcionando propiedades antifúngicas .
Comparación Con Compuestos Similares
El carbonato de zinc se puede comparar con otros compuestos similares como:
Carbonato de Calcio (CaCO₃): Ambos compuestos tienen estructuras similares, pero el this compound es menos soluble en agua que el carbonato de calcio.
Carbonato de Magnesio (MgCO₃): Al igual que el this compound, el carbonato de magnesio también es insoluble en agua y se descompone al calentarse para formar óxido de magnesio y dióxido de carbono.
Carbonato de Hierro (FeCO₃):
Las propiedades únicas del this compound, como su capacidad para liberar iones de zinc y sus aplicaciones en varios campos, lo convierten en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales.
Propiedades
Número CAS |
3486-35-9 |
|---|---|
Fórmula molecular |
CH2O3Zn |
Peso molecular |
127.4 g/mol |
Nombre IUPAC |
carbonic acid;zinc |
InChI |
InChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4); |
Clave InChI |
ONIOAEVPMYCHKX-UHFFFAOYSA-N |
Impurezas |
CADMIUM IS A MINOR CONSTITUENT OF SMITHSONITE. |
SMILES |
C(=O)([O-])[O-].[Zn+2] |
SMILES canónico |
C(=O)(O)O.[Zn] |
Color/Form |
WHITE RHOMBIC CRYSTALS WHITE, CRYSTALLINE POWDER RHOMBOHEDRAL STRUCTURE |
Densidad |
4.398 at 68 °F (USCG, 1999) - Denser than water; will sink 4.4 g/cu cm |
melting_point |
Loses CO2 at 572 °F = 300 °F = 573.2 °F (USCG, 1999) |
| 3486-35-9 51839-25-9 |
|
Descripción física |
Zinc carbonate appears as a white crystalline solid or powder that is insoluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used in pharmaceuticals, to make other zinc compounds, as a feed additive. Other Solid; Dry Powder White solid; [Hawley] White odorless powder; [MSDSonline] |
Pictogramas |
Environmental Hazard |
Solubilidad |
0.001 G/100 G OF WATER AT 15 °C; SOL IN DIL ACIDS, ALKALIES & SOLN OF AMMONIUM SALTS. INSOL IN AMMONIA, PYRIDINE & ACETONE Insol in alcohol |
Sinónimos |
zinc carbonate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of basic zinc carbonate?
A1: The molecular formula of basic zinc carbonate can vary, but a common form is Zn4(OH)6SO4·5H2O. This formula highlights the presence of sulfate and water molecules in the structure, making it distinct from simple zinc carbonate (ZnCO3). []
Q2: How does the structure of basic zinc carbonate influence its properties?
A2: Basic zinc carbonate often exhibits a unique hexagonal and laminar structure. Each slice is a regular hexagon, ranging from 0.1 to 100 microns in size, with thicknesses varying from a few to 20 microns. This distinct morphology makes it promising for applications in chemical synthesis, catalysis, photocatalysis, sensors, and nano devices. []
Q3: What happens when basic zinc carbonate is heated?
A3: Basic zinc carbonate decomposes upon heating, releasing carbon dioxide and water vapor, ultimately yielding zinc oxide. This thermal decomposition process is influenced by factors like heating rate, surrounding atmosphere, and the presence of other compounds. [, , , , , ]
Q4: Can the thermal decomposition of basic zinc carbonate be controlled?
A4: Yes, factors like carbon dioxide partial pressure can impact the thermal decomposition kinetics of basic zinc carbonate. Higher CO2 partial pressure has been shown to increase the starting temperature of the decomposition reaction. [, ]
Q5: What are some of the potential applications of basic zinc carbonate?
A5: Due to its unique laminar structure, basic zinc carbonate holds promise for applications in chemical synthesis, catalysis, photocatalysis, sensors, and nano devices. []
Q6: How is basic zinc carbonate used in the production of zinc oxide?
A6: Basic zinc carbonate serves as a precursor material for synthesizing zinc oxide. Calcination of basic zinc carbonate at temperatures around 350°C for a specific duration leads to the formation of zinc oxide nanoparticles. [, , ]
Q7: Are there specific advantages of using basic zinc carbonate as a precursor for zinc oxide nanoparticles?
A7: Yes, utilizing basic zinc carbonate as a precursor for zinc oxide nanoparticles offers several advantages. This method is cost-effective, environmentally friendly, and allows for control over the morphology and size of the resulting zinc oxide particles. [, , , ]
Q8: Can basic zinc carbonate be used in the remediation of industrial wastewater?
A8: Research suggests that basic zinc carbonate can play a role in removing iron from zinc sulfate solutions, a common challenge in industrial processes. Combining basic zinc carbonate with zinc oxide in the iron removal process has shown promising results in reducing iron content and improving filtration speed. []
Q9: Are there any environmental concerns related to basic zinc carbonate?
A9: While generally considered less toxic than zinc oxide nanoparticles, more research is needed to fully understand the potential environmental impact of basic zinc carbonate. This includes evaluating its effects on aquatic ecosystems and its potential for bioaccumulation. [, ]
Q10: How can the environmental impact of basic zinc carbonate be minimized?
A10: Minimizing the environmental impact of basic zinc carbonate involves responsible production practices, proper waste management, and exploring the use of biodegradable alternatives when possible. This might include optimizing synthesis routes to reduce waste generation and developing efficient recycling methods. [, ]
Q11: What are some key areas for future research on basic zinc carbonate?
A11: Future research on basic zinc carbonate could focus on:
- In-depth toxicity studies: Examining the potential long-term effects of basic zinc carbonate exposure on various organisms and ecosystems is crucial. [, ]
- Optimizing synthesis methods: Developing more sustainable and efficient methods for producing basic zinc carbonate with controlled particle size and morphology is essential. [, ]
- Expanding applications: Exploring the potential of basic zinc carbonate in areas like drug delivery systems, antimicrobial coatings, and energy storage devices could lead to novel applications. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


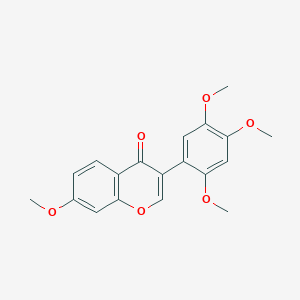



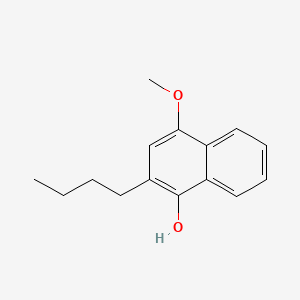
![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)

![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218724.png)
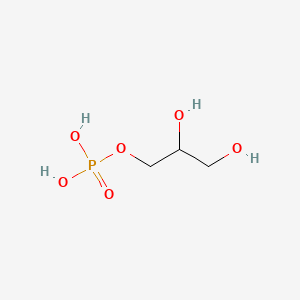

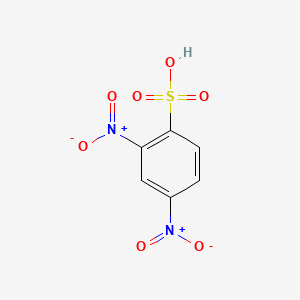
![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)
